4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile” is a chemical compound with the CAS Number: 1394042-68-2 . It has a molecular weight of 226.28 . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(4-amino-1-naphthyl)oxy]butanenitrile . The InChI code for this compound is 1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 .Physical And Chemical Properties Analysis
The compound is in the form of an oil .Scientific Research Applications
Fluorogenic Labeling in High-Performance Liquid Chromatography (HPLC) : A study by Gatti et al. (1990) explored the use of a compound similar to 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile for fluorogenic labeling in HPLC. This technique was applied to analyze biologically important thiols in pharmaceutical formulations, highlighting its utility in sensitive detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Amino-Butanenitriles : Research by D’hooghe et al. (2007) demonstrated a novel method for synthesizing 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles. This study provides insights into the regiospecific ring opening of aziridine derivatives, a process relevant to the synthesis of compounds like 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).
Lipase-Catalyzed Enantiomer Separation : Kamal et al. (2007) focused on the lipase-catalyzed enantiomer separation of compounds including 3-hydroxy-4-(tosyloxy)butanenitrile. This research is pertinent to the chiral separation of compounds, which can be important in the synthesis and study of similar nitrile-based compounds (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Electroactive Polymers : Kaya and Aydın (2012) explored the synthesis of electroactive polymers using a compound structurally related to 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile. Their work contributes to the understanding of how such nitrile derivatives can be used in the development of conductive materials (Kaya & Aydın, 2012).
Copolymerization and Optical Storage Applications : Meng et al. (1996) studied the copolymerization of similar nitrile derivatives, exploring their potential in photoinduced birefringence for optical storage applications. This research reveals the utility of such compounds in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(4-aminonaphthalen-1-yl)oxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSOYSBIDXZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.